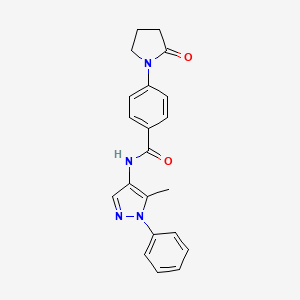
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide, commonly known as MPB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. MPB is a small molecule that belongs to the pyrazole family and has been shown to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of MPB is not fully understood, but it has been suggested that MPB may inhibit the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. MPB has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. MPB has also been shown to inhibit the activity of various kinases that are involved in cancer growth and proliferation.
Biochemical and Physiological Effects
MPB has been shown to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of COX-2 activity, and the inhibition of bacterial and fungal growth. MPB has also been found to induce apoptosis, a process of programmed cell death that is important for the removal of damaged or abnormal cells.
Avantages Et Limitations Des Expériences En Laboratoire
MPB has several advantages for lab experiments, including its high purity and availability, as well as its well-defined structure. However, MPB also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MPB. One area of interest is the development of MPB analogs that exhibit improved bioactivity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of MPB, which could lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, the application of MPB in nanomedicine, drug delivery systems, and biosensors can also be explored.
Méthodes De Synthèse
The synthesis of MPB involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 4-aminoantipyrine, which is then reacted with phenacyl bromide to form 4-phenacylaminoantipyrine. This compound is then reacted with hydrazine hydrate to form 5-methyl-1-phenylpyrazole-4-carbohydrazide. The final step involves the reaction of 5-methyl-1-phenylpyrazole-4-carbohydrazide with 4-(2-oxopyrrolidin-1-yl)benzoic acid to form MPB.
Applications De Recherche Scientifique
MPB has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MPB has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MPB has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the inflammatory response. Additionally, MPB has been found to exhibit anti-microbial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(5-methyl-1-phenylpyrazol-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-19(14-22-25(15)18-6-3-2-4-7-18)23-21(27)16-9-11-17(12-10-16)24-13-5-8-20(24)26/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQKVNSGHMKUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
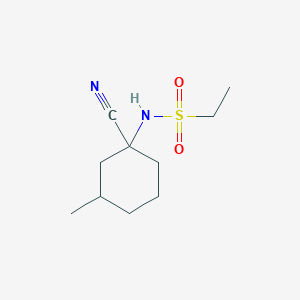
![1-hydroxy-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]cyclobutane-1-carboxamide](/img/structure/B7663141.png)
![(2-Bromo-3-methylphenyl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B7663147.png)
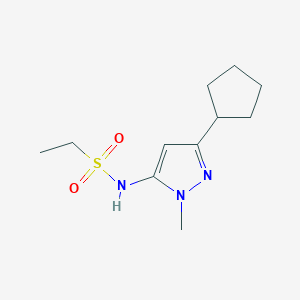

![4-methoxy-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3-pyridin-2-ylbenzamide](/img/structure/B7663162.png)
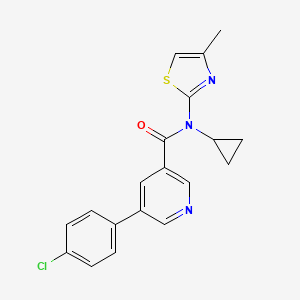
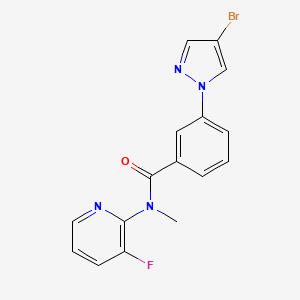
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B7663184.png)
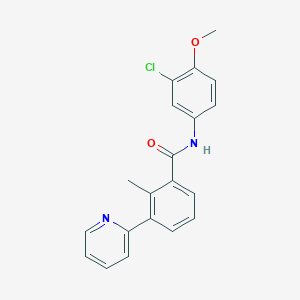
![3-chloro-N-[3-(1-ethylimidazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B7663194.png)
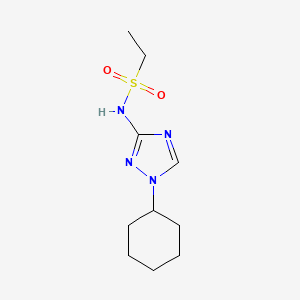
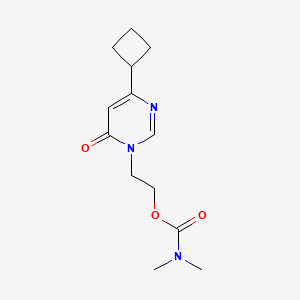
![(4-Hydroxyoxan-4-yl)-[4-[(4-methylphenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7663238.png)
